D-Norpropoxyphene
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Overview
Description
Preparation Methods
The synthesis of Norpropoxyphene involves several steps, starting from the precursor dextropropoxyphene. The synthetic route typically includes the hydrolysis of dextropropoxyphene to form Norpropoxyphene. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Norpropoxyphene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of dextropropoxyphene metabolites.
Biology: Research has explored its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Although not widely used therapeutically, it has been studied for its pharmacokinetics and potential side effects as a metabolite of dextropropoxyphene.
Mechanism of Action
Norpropoxyphene exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an antagonist at these receptors, which can influence pain perception and other physiological processes. The molecular targets and pathways involved include the mu-opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Norpropoxyphene is similar to other opioid metabolites, such as:
Dextropropoxyphene: The parent compound from which Norpropoxyphene is derived.
Methadone: Another opioid analgesic with similar pharmacological properties.
Buprenorphine: A partial opioid agonist used in pain management and addiction treatment.
Compared to these compounds, Norpropoxyphene is unique in its specific metabolic pathway and its role as a metabolite rather than a primary therapeutic agent .
Properties
CAS No. |
32501-12-5 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3/t17-,21+/m1/s1 |
InChI Key |
IKACRWYHQXOSGM-UTKZUKDTSA-N |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC |
Synonyms |
nordextropropoxyphene norpropoxyphene norpropoxyphene citrate, (S-(R*,S*))-isomer norpropoxyphene maleate (1:1) norpropoxyphene maleate, (S-(R*,S*))-isomer norpropoxyphene, (S-(R*,S*))-isome |
Origin of Product |
United States |
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